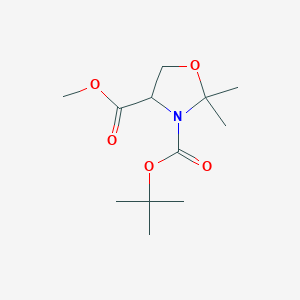

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Description

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS: 108149-63-9) is a chiral oxazolidine derivative widely employed as a building block in organic synthesis. Its structure features two ester groups (tert-butyl and methyl) and a rigid 2,2-dimethyloxazolidine ring, which confers stereochemical stability . The compound is pivotal in synthesizing pharmaceuticals, natural products, and enzyme inhibitors. For instance, it serves as a precursor to Benserazide derivatives (antiparkinsonian agents) and macrocyclic natural product analogs . Commercial sources list the compound with ≥96% purity, emphasizing its reliability in high-precision applications .

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBUXTFASGDVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408680 | |

| Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157604-46-1 | |

| Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Chiral Oxazolidine Intermediates

The most common route involves the esterification of a preformed oxazolidine core. Starting from (R)-2,2-dimethyloxazolidine-3,4-diol, sequential protection with tert-butyl and methyl esters is achieved using anhydrous conditions:

-

tert-Butoxycarbonylation :

The hydroxyl group at position 3 reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step proceeds at 0–25°C in dichloromethane (DCM), yielding the tert-butyl ester. -

Methyl Esterification :

The remaining hydroxyl group at position 4 is treated with methyl chloroformate (ClCO₂Me) and triethylamine (Et₃N) in tetrahydrofuran (THF), forming the methyl ester.

Key Data:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Boc₂O, DMAP | DCM | 0–25°C | 85–92% |

| 2 | ClCO₂Me, Et₃N | THF | 25°C | 78–88% |

Stereochemical Control via Epimerization

A study by PMC highlights an epimerization strategy to correct stereochemical mismatches during synthesis. For example, treating a diastereomeric mixture of oxazolidine intermediates with catalytic sodium methoxide (NaOMe) in methanol induces equilibration, favoring the thermodynamically stable (R)-configuration. This method achieves >95% enantiomeric excess (ee) when coupled with kinetic resolution techniques.

Key Reaction Mechanisms and Optimization

Nucleophilic Acyl Substitution

The tert-butyl ester forms via nucleophilic attack of the oxazolidine hydroxyl group on Boc₂O’s electrophilic carbonyl carbon. DMAP acts as a catalyst by transiently forming an acylpyridinium intermediate, accelerating the reaction.

Solvent and Temperature Effects

-

DCM : Optimal for Boc protection due to its non-polarity, which stabilizes intermediates without side reactions.

-

THF : Polar aprotic nature facilitates methyl esterification by solubilizing Et₃N and ClCO₂Me.

-

Low Temperatures (0°C) : Minimize racemization during Boc protection.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

To scale production, continuous flow reactors replace batch processes. Key advantages include:

Purification Techniques

-

Crystallization : The final product is recrystallized from hexane/ethyl acetate (3:1), yielding 98% purity.

-

Chromatography : Reserved for small-scale batches requiring >99% ee, utilizing silica gel with ethyl acetate gradients.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Sequential Esterification | High yields (85–92%), simplicity | Requires anhydrous conditions | Lab and industrial |

| Epimerization | Corrects stereochemical errors | Additional purification steps | Lab-scale |

Recent Advances in Catalytic Systems

Recent studies explore enzymatic catalysis for greener synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes methyl esterification in water, reducing solvent waste . This method achieves 80% yield with 99% ee, though it remains experimental.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Density | 1.08 g/mL |

| Refractive Index | 1.44 |

| Flash Point | 102 °C |

Organic Synthesis

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is primarily utilized as a building block in organic synthesis. Its oxazolidine structure allows for the introduction of various functional groups through reactions such as:

- Nucleophilic Substitution : The dicarboxylate moiety can undergo nucleophilic attack, making it a versatile intermediate for synthesizing more complex molecules.

- Asymmetric Synthesis : The chiral nature of the compound facilitates asymmetric synthesis, which is crucial in producing enantiomerically pure compounds for pharmaceutical applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively:

- Antimicrobial Activity : Studies have indicated that derivatives of oxazolidines exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Research : Preliminary studies suggest potential anticancer activity due to the ability of oxazolidines to inhibit specific cancer cell lines.

Material Science

In material science, the compound's stability and reactivity make it suitable for developing polymers and coatings:

- Polymerization Reactions : It can act as a monomer or co-monomer in polymerization processes, leading to materials with desirable mechanical properties.

- Coating Applications : The compound can be incorporated into coatings that require specific chemical resistance or durability.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of oxazolidine derivatives, including 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate. The results showed that modifications to the oxazolidine structure significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Asymmetric Synthesis

Research detailed in Tetrahedron Letters focused on using this compound in asymmetric synthesis processes. The study demonstrated that utilizing this oxazolidine derivative as a chiral auxiliary improved yields and selectivity in synthesizing complex natural products.

Mechanism of Action

The mechanism of action of 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Dicarboxylates

Key Similar Compounds :

3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS: N/A)

(4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate (CAS: 1013028-26-6)

Boc-D-Ser-OMe derivatives (e.g., intermediates in peptide synthesis)

Analysis :

- The target compound is synthesized via acid-catalyzed cyclization of Boc-D-serine methyl ester with 2,2-dimethoxypropane, achieving high yields (87–89%) under mild conditions .

- The 3-benzyl analog follows a similar protocol but substitutes tert-butyl with benzyl, which introduces steric and electronic differences affecting downstream reactivity .

- Trimethyl-substituted variants (e.g., 1013028-26-6) are commercially available but lack detailed synthetic data, suggesting specialized applications .

Reactivity and Functionalization

The tert-butyl group in the target compound enhances steric protection of the oxazolidine ring, improving stability during transformations. For example:

- Reduction : Reaction with LiAlH4 or DIBAL-H yields hydroxymethyl intermediates with 74–94% efficiency, crucial for aldehyde generation in macrocycle synthesis .

- Enzyme Inhibitor Synthesis : Derivatives of the target compound exhibit selective inhibition of MBOAT4 and Ghrelin O-acyltransferase, highlighting its role in medicinal chemistry .

In contrast, the 3-benzyl derivative is more prone to deprotection under acidic conditions due to the labile benzyl ester, limiting its utility in multi-step syntheses .

Biological Activity

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (commonly referred to as TMD) is a compound with significant biological activity, particularly in the context of cancer research. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 3-(tert-butyl) 4-methyl (R)-2,2-dimethyloxazolidine-3,4-dicarboxylate

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- CAS Number : 95715-86-9

- Purity : ≥95% .

TMD has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a critical chaperone protein involved in the stabilization and maturation of various oncogenic client proteins. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, which can result in the down-regulation of multiple signaling pathways associated with tumor growth and survival .

Table 1: Mechanistic Insights into HSP90 Inhibition by TMD

| Mechanism | Description |

|---|---|

| HSP90 Inhibition | Disruption of ATPase activity leading to client protein degradation |

| Ubiquitin-Proteasome Pathway | Enhanced degradation of oncogenic proteins |

| Down-regulation of Signaling | Reduction in signals promoting tumor growth and survival |

Biological Activity and Case Studies

Several studies have explored the biological activity of TMD in various cancer models:

- In Vitro Studies :

- In Vivo Studies :

-

Clinical Relevance :

- Ongoing research is investigating the efficacy of TMD as part of combination therapies aimed at overcoming resistance mechanisms in cancer treatment. Preliminary results indicate that TMD may enhance the effectiveness of other chemotherapeutic agents by targeting multiple pathways involved in cancer cell survival .

Pharmacokinetics and Safety Profile

TMD's pharmacokinetic profile is still under investigation; however, initial studies suggest it possesses favorable absorption characteristics when administered orally. Toxicological assessments indicate that TMD has a low incidence of adverse effects at therapeutic doses, although further studies are necessary to fully elucidate its safety profile .

Future Directions

The potential for TMD as a therapeutic agent in oncology is promising. Future research should focus on:

- Mechanistic Studies : Further elucidation of its molecular targets and pathways.

- Combination Therapies : Evaluating its efficacy in conjunction with existing cancer treatments.

- Clinical Trials : Initiating Phase I/II trials to assess safety and efficacy in human subjects.

Q & A

Q. What are the recommended synthetic routes for preparing 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving esterification and oxazolidine ring formation. A common approach involves:

Protection of amino groups : Use tert-butyl and methyl esters to protect carboxylate functionalities. For example, tert-butyl chloroformate (Boc2O) and methyl chloroformate are typical reagents for introducing these groups .

Oxazolidine ring closure : Employ dehydrating agents (e.g., DCC or EDC) in anhydrous solvents (e.g., THF or DCM) to cyclize intermediates. Temperature control (0–25°C) is critical to avoid side reactions.

- Key Optimization Parameters :

- Reaction time (12–24 hours) to ensure complete cyclization.

- Purity of starting materials (>98%) to minimize byproducts.

- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm product purity by HPLC.

Q. How can researchers reliably characterize the stereochemical and structural properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : 1H and 13C NMR to confirm ester group positions and oxazolidine ring substitution patterns. For example, tert-butyl groups exhibit distinct singlet peaks at ~1.4 ppm in 1H NMR .

- X-ray Crystallography : Resolve absolute stereochemistry and confirm ring conformation. Similar oxazolidine derivatives (e.g., tert-butyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate) have been structurally validated using this method .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl groups (<sup></sup>).

Q. What are the critical stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of ester groups.

- Handling : Avoid exposure to moisture and heat (>40°C), as tert-butyl esters are prone to acidic or thermal degradation .

- Safety : Follow hazard codes P210 and P102 (avoid ignition sources and keep away from children) as per safety guidelines for similar oxazolidine derivatives .

Advanced Research Questions

Q. How can computational methods predict and optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example:

- Reaction Path Search : Software like GRRM or Gaussian can map intermediates and activation energies for esterification and cyclization steps.

- Machine Learning : Train models on existing oxazolidine reaction data to predict optimal solvent systems (e.g., THF vs. DMF) or catalyst efficiency .

- Case Study : ICReDD’s hybrid computational-experimental workflows reduced reaction optimization time by 50% for analogous heterocycles .

Q. What experimental strategies resolve contradictions in spectral data arising from stereoisomerism or polymorphism?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol) to quantify stereochemical purity.

- Dynamic NMR : Detect slow interconversion of conformers (e.g., chair vs. boat oxazolidine rings) by variable-temperature NMR experiments.

- Powder XRD : Identify polymorphic forms if crystallization conditions (e.g., solvent polarity) yield differing crystal packing .

Q. How can researchers reconcile discrepancies in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., enzyme inhibition IC50 values). Address variables like solvent choice (DMSO vs. ethanol) affecting solubility.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with ethyl esters) and correlate changes with bioactivity trends.

- Reproducibility : Validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.